![molecular formula C25H18N4O3 B3007482 1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-78-5](/img/structure/B3007482.png)
1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound 1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its fused heterocyclic structure. While the specific compound is not directly studied in the provided papers, related compounds with naphthalene moieties and heterocyclic features are discussed, which can give insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of various naphthyridin derivatives . Additionally, cascade reactions have been employed to create highly functionalized naphthalenones, which could be a potential strategy for synthesizing the compound . The use of sulfoxonium ylides with α-diazocarbonyl compounds is another innovative approach that could be adapted for the synthesis of complex naphthalene derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of newly synthesized compounds. Theoretical calculations, such as density functional theory (DFT), are also instrumental in predicting and understanding the molecular structure and electronic properties .
Chemical Reactions Analysis
The reactivity of naphthalene derivatives can be quite diverse. For instance, phenyliodine(III) diacetate has been used to induce regioselective synthesis of naphthalenone derivatives . This indicates that the compound may also undergo various chemical reactions, potentially leading to a range of derivatives with different functional groups attached to the naphthalene core.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be explored through experimental and theoretical methods. Spectroscopic techniques like FT-IR, UV-Vis, and NMR provide insights into the vibrational and electronic properties of these compounds . Theoretical computations can reveal local and global chemical activities, which are indicative of the electrophilic and nucleophilic nature of the molecule . Non-linear optical behaviors and other properties such as dipole moments and polarizability can also be assessed .
Scientific Research Applications
Chemosensors for Transition Metal Ions
Research has been conducted on naphthoquinone-based compounds for their molecular recognition abilities toward transition metal ions, showing that certain derivatives exhibit remarkable selectivity towards Cu2+ ions. This could indicate potential applications of related compounds in sensing technologies or environmental monitoring (Gosavi-Mirkute et al., 2017).
Green Chemistry and Polymer Synthesis
Studies have explored the combination of ionic liquids and microwave irradiation for the polycondensation of naphthalene derivatives, highlighting an efficient, fast, and environmentally friendly method for synthesizing poly(urea-urethane)s. This showcases the compound's relevance in polymer chemistry and material science (Mallakpour & Rafiee, 2007).
Azo-Hydrazone Tautomerism
Naphthalene derivatives have been analyzed for their NMR spectra and azo-hydrazone tautomerism, which is crucial for understanding the chemical behavior and properties of dyes. This knowledge is applicable in dye chemistry and materials science, providing insights into the stability and color properties of naphthalene-based dyes (Lyčka, 1999).
Photophysics and Material Properties
The synthesis and study of iridium(III) complexes with naphthalene derivatives have contributed to understanding the photophysics of these materials. Such compounds demonstrate strong absorption bands and moderate to strong phosphorescence, indicating potential applications in optoelectronics and photonics (Zhu et al., 2017).
Future Directions
The future directions for research on this compound could involve further studies on its synthesis, structure, reactivity, mechanism of action, and safety. Additionally, its potential applications in various fields such as pharmaceuticals, agrochemicals, and phytosanitary industries could be explored .
properties
IUPAC Name |
4-methyl-2-(naphthalen-1-ylmethyl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c1-27-22-21(28-15-20(32-24(28)26-22)17-9-3-2-4-10-17)23(30)29(25(27)31)14-18-12-7-11-16-8-5-6-13-19(16)18/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDUQABXRIAFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5C=C(OC5=N2)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione |
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